molecular formula C15H20O2 B090951 (S)-Bilobanone CAS No. 17015-33-7

(S)-Bilobanone

Cat. No.: B090951
CAS No.: 17015-33-7
M. Wt: 232.32 g/mol
InChI Key: ORQIZUYAGXZVPI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Bilobanone, also known as bilobanon, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils and ginkgo nuts. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

17015-33-7

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-5-[5-(2-methylpropyl)furan-3-yl]cyclohex-2-en-1-one

InChI

InChI=1S/C15H20O2/c1-10(2)6-14-7-13(9-17-14)12-5-4-11(3)15(16)8-12/h4,7,9-10,12H,5-6,8H2,1-3H3

InChI Key

ORQIZUYAGXZVPI-LBPRGKRZSA-N

SMILES

CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C2=COC(=C2)CC(C)C

Canonical SMILES

CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Bilobanone
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(S)-Bilobanone
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(S)-Bilobanone
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Reactant of Route 6
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